2-Bromo-3-(bromomethyl)pyridine hydrochloride
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Overview
Description
2-Bromo-3-(bromomethyl)pyridine hydrochloride is a halogenated heterocyclic compound. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C6H5Br2N. This compound is often used as a building block in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(bromomethyl)pyridine hydrochloride typically involves the bromination of 3-methylpyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include a solvent such as carbon tetrachloride or chloroform and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(bromomethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-3-(bromomethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used to modify biological molecules for research purposes.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(bromomethyl)pyridine hydrochloride involves its reactivity as a halogenated compound. The bromine atoms can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Similar in structure but lacks the bromomethyl group.
3-(Bromomethyl)pyridine: Similar but with the bromomethyl group at a different position.
2-(Bromomethyl)pyridine: Similar but with the bromomethyl group at the 2-position.
Uniqueness
2-Bromo-3-(bromomethyl)pyridine hydrochloride is unique due to the presence of both bromine atoms and the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound for various chemical transformations and applications .
Properties
Molecular Formula |
C6H6Br2ClN |
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Molecular Weight |
287.38 g/mol |
IUPAC Name |
2-bromo-3-(bromomethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C6H5Br2N.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |
InChI Key |
WUQXHLBPJXJGCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)CBr.Cl |
Origin of Product |
United States |
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